N-(2,4-dichlorobenzyl)-4-methylbenzamide
Description
Positioning within the Chemical Landscape of Benzamide (B126) Derivatives
To understand the significance of N-(2,4-dichlorobenzyl)-4-methylbenzamide, it is essential to first consider the foundational benzamide core and the influence of its specific substituents.
The benzamide functional group, which consists of a benzene (B151609) ring attached to a carboxamide, is a cornerstone in organic and medicinal chemistry. nih.govnih.gov This structural motif is present in a wide array of biologically active molecules and serves as a versatile scaffold for the synthesis of new chemical entities. The amide bond within the benzamide structure is relatively stable and can participate in hydrogen bonding, a key interaction in many biological processes. nih.gov The aromatic ring provides a basis for further functionalization, allowing for the tuning of the molecule's electronic and steric properties.
The general chemical properties of benzamide are presented in the table below.
| Property | Value |
| Chemical Formula | C₇H₇NO |
| Molar Mass | 121.14 g/mol |
| Appearance | Off-white solid |
| Melting Point | 127-130 °C |
| Boiling Point | 288 °C |
| Solubility in Water | 13.5 g/L (at 25°C) |
The data in this table is based on the general properties of the parent compound, Benzamide.
The specific substituents on the this compound molecule play a crucial role in defining its chemical character and potential utility. The presence and position of chlorine atoms on the benzyl (B1604629) ring can significantly influence the compound's lipophilicity and its ability to interact with biological targets. mdpi.comnih.gov The 2,4-dichloro substitution pattern, in particular, is a common feature in a number of biologically active compounds. wikipedia.orgdovepress.com
A hypothetical synthesis of this compound would likely involve the reaction of 4-methylbenzoyl chloride with 2,4-dichlorobenzylamine (B146540). This standard method for amide bond formation is widely used in the synthesis of related benzamide derivatives. mdpi.comnih.gov
Rationale for Academic Investigation of this compound and Related Analogues
The academic interest in this compound and similar compounds stems from their potential applications as tools for biological research and for advancing the fundamental understanding of organic chemistry.
Substituted benzamides are frequently used as molecular probes to investigate biological systems. acs.org By systematically altering the substituents on the benzamide scaffold, researchers can develop molecules that interact with specific biological targets, such as enzymes or receptors. These probes can be used to map binding sites, elucidate biological pathways, and identify potential new drug targets. The specific combination of dichlorobenzyl and methyl groups in this compound could confer a unique interaction profile, making it a candidate for development as a selective molecular probe. For instance, various N-benzylbenzamide derivatives have been investigated as inhibitors of enzymes like tubulin and as modulators for receptors such as PPARγ. nih.govacs.org
The synthesis and characterization of compounds like this compound are fundamental to building a comprehensive understanding of structure-function relationships in organic chemistry. nih.govdrugdesign.org By studying how the specific arrangement of atoms and functional groups in this molecule influences its physical and chemical properties, chemists can develop predictive models for designing new molecules with desired characteristics. Structure-activity relationship studies on N-benzylbenzamides have shown that even small changes to the substitution pattern can have a significant impact on their biological activity. nih.govacs.org The data gathered from such studies is invaluable for the rational design of new compounds with applications in materials science, agrochemicals, and pharmaceuticals.
Structure
3D Structure
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO/c1-10-2-4-11(5-3-10)15(19)18-9-12-6-7-13(16)8-14(12)17/h2-8H,9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOAINCPLTVBJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis and Established Synthetic Routes for N-(2,4-dichlorobenzyl)-4-methylbenzamide and Related Structures
A retrosynthetic analysis of this compound reveals a straightforward and logical approach to its synthesis. The primary disconnection occurs at the amide bond, leading to two key precursors: 4-methylbenzoyl chloride and (2,4-dichlorophenyl)methanamine (2,4-dichlorobenzylamine). This disconnection is based on the well-established reliability of amide bond formation reactions.
Amide Bond Formation Strategies: Acylation of Amines
The formation of the amide bond in this compound is typically achieved through the acylation of 2,4-dichlorobenzylamine (B146540) with 4-methylbenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the amine acts as the nucleophile attacking the electrophilic carbonyl carbon of the acyl chloride.
One of the most common methods for this transformation is the Schotten-Baumann reaction . This method involves the reaction of an amine with an acid chloride in the presence of a base, often in a two-phase solvent system consisting of water and an organic solvent. The base, typically aqueous sodium hydroxide, serves to neutralize the hydrogen chloride gas that is generated during the reaction, driving the equilibrium towards the product. The use of a biphasic system helps to minimize the hydrolysis of the acid chloride. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion.
Various coupling reagents have also been developed to facilitate amide bond formation, particularly in cases where the starting materials are sensitive or when milder conditions are required. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to activate carboxylic acids for reaction with amines. nih.gov While not always necessary for the reaction between a reactive acyl chloride and an amine, these reagents offer an alternative route starting from 4-methylbenzoic acid.
Synthesis of Halogenated Benzyl (B1604629)/Phenyl Precursors
The synthesis of the key precursor, 2,4-dichlorobenzylamine, can be achieved through various routes. A common starting material is 2,4-dichlorobenzaldehyde. This aldehyde can be converted to the corresponding oxime by reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium hydroxide. hud.ac.uk Subsequent reduction of the oxime, for instance using catalytic hydrogenation, would yield the desired 2,4-dichlorobenzylamine.
Alternatively, 2,4-dichlorobenzyl chloride can be synthesized from 2,4-dichlorotoluene (B165549) through free-radical chlorination. This can then be converted to the amine. Another route to a precursor, 2,4-dichlorobenzoyl chloride, involves the reaction of 2,4-dichlorobenzotrichloride with a carboxylic acid in the presence of a catalyst. nih.gov
The other precursor, 4-methylbenzoyl chloride, is readily prepared from 4-methylbenzoic acid (p-toluic acid) by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Multi-Step Synthesis Approaches for Complex Benzamide (B126) Derivatives
The synthesis of more complex benzamide derivatives often involves multi-step reaction sequences. For instance, in the synthesis of novel 4-methylbenzamide (B193301) derivatives containing purine (B94841) substituents, a multi-step approach is employed. researchgate.netnih.gov This can involve the initial synthesis of a core benzamide structure, followed by further functionalization. For example, a precursor such as 4-(chloromethyl)benzoyl chloride can be reacted with an amine to form an N-substituted-4-(chloromethyl)benzamide. This intermediate can then undergo nucleophilic substitution at the benzylic position to introduce more complex functionalities. researchgate.netnih.gov These multi-step syntheses allow for the construction of a diverse library of compounds based on a common benzamide scaffold.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, base, reaction temperature, and stoichiometry of the reactants.
For the Schotten-Baumann reaction, the choice of organic solvent can influence the reaction rate and ease of product isolation. Solvents such as dichloromethane, diethyl ether, or toluene (B28343) are commonly used. nih.gov The concentration of the base and the rate of its addition are also important factors to control to prevent unwanted side reactions, such as the hydrolysis of the acyl chloride. researchgate.net Bayesian optimization has been demonstrated as a powerful tool for the multi-objective optimization of the Schotten-Baumann reaction, allowing for the simultaneous optimization of factors like space-time-yield and E-factor (a measure of environmental impact). researchgate.net
In general amide synthesis, the use of coupling reagents can also be optimized. For instance, when using carbodiimide (B86325) reagents, additives like 1-hydroxybenzotriazole (B26582) (HOBt) can be employed to suppress side reactions and improve yields. nih.gov The reaction temperature is another critical parameter; while many acylation reactions proceed readily at room temperature, gentle heating or cooling may be necessary to control the reaction rate and minimize by-product formation.
The following table outlines typical variables that are optimized for the synthesis of benzamides:
| Parameter | Variables | Desired Outcome |
| Solvent | Dichloromethane, Toluene, Tetrahydrofuran, Acetonitrile | Good solubility of reactants, ease of workup |
| Base | Triethylamine, Diisopropylethylamine, Pyridine, Aqueous NaOH | Efficient neutralization of acid, minimal side reactions |
| Temperature | 0 °C to reflux | Controlled reaction rate, minimized by-product formation |
| Stoichiometry | Equimolar or slight excess of one reactant | Complete conversion of the limiting reagent |
| Coupling Agent | DCC, EDC, HATU, etc. (if applicable) | High activation of carboxylic acid, minimal racemization |
Derivatization and Functionalization Studies of the this compound Scaffold
The this compound scaffold presents opportunities for further derivatization and functionalization to explore structure-activity relationships, particularly for the development of bioactive compounds.
Modifications on the Dichlorobenzyl Moiety
The 2,4-dichlorobenzyl moiety offers several possibilities for chemical modification. The chlorine atoms on the aromatic ring can potentially undergo nucleophilic aromatic substitution, although this typically requires harsh reaction conditions. A more common approach is to introduce other functional groups onto the dichlorophenyl ring through electrophilic aromatic substitution, though the presence of two deactivating chloro groups makes this challenging.
Alternatively, modifications can be envisioned starting from different precursors. For example, using a benzylamine (B48309) with a different substitution pattern on the aromatic ring would lead to a variety of analogues. The synthesis of a library of N-benzylbenzamide derivatives with diverse substituents on the benzyl ring has been reported in the context of developing tubulin polymerization inhibitors and butyrylcholinesterase inhibitors. nih.gov These studies often explore the impact of different electronic and steric properties of the substituents on biological activity.
Furthermore, the methylene (B1212753) bridge of the benzyl group could be a site for functionalization, for instance, through radical reactions, although this is less common for this type of scaffold. The primary focus of derivatization studies on related N-benzylbenzamide structures has been on modifying the aromatic rings to fine-tune their biological activity. nih.gov
Substituent Effects on the Methylbenzamide Ring
The reactivity and orientation of chemical transformations on the 4-methylbenzamide ring of this compound are significantly influenced by the electronic properties of substituents attached to it. The interplay of inductive and resonance effects of these substituents dictates the electron density of the aromatic ring, thereby affecting its susceptibility to electrophilic attack. Substituents can be broadly categorized as either activating or deactivating groups. lumenlearning.comnumberanalytics.com
Activating groups increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene (B151609) by donating electron density to the ring, making it more nucleophilic. minia.edu.eg Conversely, deactivating groups withdraw electron density, reducing the ring's reactivity. numberanalytics.com
The introduction of additional substituents to the 4-methylbenzamide ring would further modify its reactivity. The following table summarizes the expected effects of various functional groups on electrophilic aromatic substitution reactions.
| Substituent Group | Classification | Electronic Effect | Influence on Reactivity |
| -OH, -NH2, -OR | Activating | +R > -I | Increases reactivity |
| -Alkyl (e.g., -CH3) | Activating | +I | Increases reactivity |
| -Halogens (F, Cl, Br, I) | Deactivating | -I > +R | Decreases reactivity |
| -NO2, -CN, -SO3H, -C=O | Deactivating | -I, -R | Decreases reactivity |
Data compiled from multiple sources lumenlearning.comminia.edu.eglibretexts.orgucsb.edu. +R: Resonance electron-donating, -I: Inductive electron-withdrawing, +I: Inductive electron-donating, -R: Resonance electron-withdrawing.
Substituents that donate electrons, such as hydroxyl (-OH) or alkoxy (-OR) groups, would significantly enhance the reactivity of the ring towards electrophiles. lumenlearning.com Conversely, strong electron-withdrawing groups like a nitro (-NO2) or cyano (-CN) group would deactivate the ring, making substitution reactions more difficult. numberanalytics.com The position of the substituent also matters; for instance, a group at the ortho or para position to the methyl group can have a more pronounced resonance effect. libretexts.org
Chemical Reactivity Profile: Substitution, Oxidation, and Reduction Reactions
The chemical reactivity of this compound is characterized by the distinct functionalities present in the molecule: the substituted benzamide moiety and the dichlorobenzyl group. The following sections detail the principal substitution, oxidation, and reduction reactions involving the 4-methylbenzamide ring.
Substitution Reactions:
Given that the para position to the methyl group is occupied by the amide, and the para position to the amide is occupied by the methyl group, electrophilic attack is most likely to occur at the positions ortho to the activating methyl group (positions 3 and 5).
Common electrophilic aromatic substitution reactions applicable to the 4-methylbenzamide ring include:
Nitration: Introduction of a nitro group (-NO2) onto the ring, typically using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst.
Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.
Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl/acyl halide and a Lewis acid catalyst.
Oxidation Reactions:
The methyl group on the 4-methylbenzamide ring is a primary site for oxidation. The benzylic position of this methyl group is activated towards oxidation due to the adjacent aromatic ring. libretexts.org Strong oxidizing agents can convert the methyl group into a carboxylic acid. This transformation is a common synthetic route for the preparation of substituted benzoic acids. organic-chemistry.org
| Oxidizing Agent | Product | Reaction Conditions |
| Potassium permanganate (B83412) (KMnO4) | 4-Carboxy-N-(2,4-dichlorobenzyl)benzamide | Hot, acidic or alkaline conditions |
| Chromic acid (H2CrO4) | 4-Carboxy-N-(2,4-dichlorobenzyl)benzamide | Aqueous acetone |
| Molecular oxygen with catalysts | 4-Carboxy-N-(2,4-dichlorobenzyl)benzamide | High temperature and pressure, often with metal catalysts like cobalt or manganese salts organic-chemistry.orgrsc.org |
Data compiled from multiple sources libretexts.orgorganic-chemistry.orgthieme-connect.de.
It is important to note that the reaction conditions must be carefully controlled to avoid degradation of other parts of the molecule. The dichlorobenzyl group is generally stable to these oxidizing conditions.
Reduction Reactions:
The this compound molecule has several sites that can undergo reduction. The amide functional group is a key target for reduction.
Reduction of the Amide: The amide can be reduced to an amine. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH4). The reaction converts the carbonyl group (C=O) of the amide into a methylene group (CH2).
Reaction: this compound + LiAlH4 → N-(2,4-dichlorobenzyl)-4-methylbenzylamine
Reduction of the Aromatic Rings: Under more forcing conditions, such as high-pressure hydrogenation with a suitable catalyst (e.g., rhodium on carbon), the aromatic rings can be reduced to their corresponding cyclohexane (B81311) derivatives. This reaction is less common and requires vigorous conditions due to the stability of the aromatic system.
The following table summarizes the primary reduction reactions:
| Functional Group | Reducing Agent | Product |
| Amide (C=O) | Lithium aluminum hydride (LiAlH4) | Amine (-CH2-NH-) |
| Aromatic Rings | H2 / Rh-C or PtO2 | Cyclohexane rings |
Data compiled from sources discussing the reduction of N-substituted amides proquest.comnih.gov.
The chlorine atoms on the dichlorobenzyl ring are generally not removed under these reduction conditions, although hydrogenolysis (cleavage of the C-Cl bond) can sometimes occur with certain catalysts under harsh conditions.
Structural Elucidation and Conformational Analysis Via Advanced Characterization
Spectroscopic Characterization
A suite of spectroscopic techniques has been employed to meticulously piece together the molecular puzzle of N-(2,4-dichlorobenzyl)-4-methylbenzamide.
In the ¹³C NMR spectrum, the carbonyl carbon (C=O) of the amide is expected to be one of the most downfield signals. The carbon atoms of the aromatic rings will appear in the characteristic aromatic region, with their specific shifts influenced by the electron-withdrawing chlorine substituents and the electron-donating methyl group. The methylene (B1212753) carbon will be found in the aliphatic region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Amide N-H | 8.0 - 9.0 | - |
| Methylene -CH₂- | 4.5 - 5.0 | 40 - 50 |
| Aromatic H (dichlorobenzyl) | 7.2 - 7.6 | 127 - 135 |
| Aromatic H (methylbenzoyl) | 7.1 - 7.8 | 127 - 140 |
| Methyl -CH₃ | 2.3 - 2.5 | 20 - 22 |
| Carbonyl C=O | - | 165 - 170 |
Note: These are predicted values based on analogous structures and are subject to experimental verification.
Infrared (IR) spectroscopy is instrumental in identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by absorptions corresponding to the amide linkage and the aromatic rings.
A strong absorption band is expected in the region of 1630-1680 cm⁻¹ due to the stretching vibration of the amide carbonyl group (C=O), often referred to as the Amide I band. ajol.info The N-H stretching vibration of the secondary amide should appear as a sharp peak in the range of 3200-3400 cm⁻¹. The Amide II band, which arises from a combination of N-H bending and C-N stretching, is typically observed around 1510-1550 cm⁻¹. ajol.info Furthermore, the C-H stretching vibrations of the aromatic rings and the methyl group would be present in the 2800-3100 cm⁻¹ region. The presence of chlorine atoms attached to the benzene (B151609) ring would also give rise to characteristic C-Cl stretching vibrations in the fingerprint region of the spectrum, typically below 800 cm⁻¹.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H | Stretch | 3200 - 3400 |
| C=O (Amide I) | Stretch | 1630 - 1680 |
| N-H bend, C-N stretch (Amide II) | Bend/Stretch | 1510 - 1550 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| C-Cl | Stretch | < 800 |
Note: These are expected frequency ranges and the exact positions can be influenced by the molecular environment.
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural confirmation. The molecular weight of this compound (C₁₅H₁₃Cl₂NO) is approximately 294.18 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass.
The fragmentation pattern would likely involve the cleavage of the amide bond, leading to the formation of characteristic fragment ions. For example, cleavage of the C-N bond could generate a 4-methylbenzoyl cation and a 2,4-dichlorobenzylaminyl radical, or a 4-methylbenzamide (B193301) radical cation and a 2,4-dichlorobenzyl cation. The isotopic pattern of the molecular ion and fragment ions containing chlorine would be a distinctive feature, with the characteristic 3:1 ratio for the presence of one chlorine atom and a more complex pattern for two chlorine atoms. Predicted mass-to-charge ratios for adducts of a related isomer, N-(2,4-dichlorophenyl)-4-methylbenzamide, include [M+H]⁺ at 280.02904 and [M+Na]⁺ at 302.01098. uni.lu
X-ray Crystallography and Solid-State Analysis
X-ray crystallography provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Table 3: Crystallographic Data for a Structurally Related Compound: N'-(2,4-Dichlorobenzylidene)-2-methylbenzohydrazide
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 7.563(1) |
| b (Å) | 25.729(2) |
| c (Å) | 8.174(2) |
| β (°) | 115.771(2) |
| V (ų) | 1432.4(4) |
| Z | 4 |
Data from N′-(2,4-Dichlorobenzylidene)-2-methylbenzohydrazide, a related structure. nih.gov
The conformation of the amide linkage is a key structural feature. In secondary amides, the trans conformation (where the substituents on the nitrogen and carbonyl carbon are on opposite sides of the C-N bond) is generally favored due to lower steric hindrance. Studies on similar N-aryl amides have shown that the N-H and C=O bonds in the amide segment often adopt an anti conformation to each other. researchgate.netnih.gov
Furthermore, the relative orientation of the two aromatic rings is of significant interest. In N-(2,6-Dichlorophenyl)-4-methylbenzamide, the two aromatic rings are nearly orthogonal to each other, with a dihedral angle of 79.7(1)°. researchgate.netnih.gov This twisted conformation is likely a result of steric hindrance between the ortho-substituents on the benzyl (B1604629) ring and the amide group. It is highly probable that this compound would also adopt a non-planar conformation with a significant dihedral angle between the 2,4-dichlorobenzyl ring and the 4-methylbenzamide plane to alleviate steric strain. The central amide core is expected to be nearly coplanar with the benzoyl ring. researchgate.netnih.gov
Dihedral Angles between Aromatic Rings and Amide Core
The relative orientation of the two aromatic rings—the 2,4-dichlorobenzyl group and the 4-methylbenzoyl group—with respect to the central amide bridge is a critical conformational feature. In similar benzanilide (B160483) structures, the dihedral angle between the two aromatic rings can vary significantly. For instance, in the related molecule N-(2-chlorophenyl)-4-methylbenzamide, the asymmetric unit contains two independent molecules with dihedral angles of 51.76(6)° and 51.48(7)° between the aromatic rings. nih.gov In contrast, N-(2,6-dichlorophenyl)-4-methylbenzamide exhibits a nearly orthogonal arrangement, with a dihedral angle of 79.7(1)°. researchgate.net
For this compound, the presence of two chlorine substituents on the benzyl ring is expected to influence this angle through steric hindrance and electronic effects. The central amide core (–NH–C(=O)–) itself tends to be nearly planar to maximize resonance stabilization. The torsion angles defining the planarity of this core with the adjacent benzoyl ring are typically small, as seen in N-(2,6-dichlorophenyl)-4-methylbenzamide where the N—C—C—C torsion angles are -5.5(3)° and 177.2(2)°. researchgate.net The orientation of the dichlorobenzyl ring relative to the amide plane would be defined by key torsion angles, which are influenced by the substitution pattern.
Table 1: Expected Dihedral and Torsion Angles in this compound based on Analogous Structures
| Parameter | Expected Value Range | Rationale/Comparison |
|---|---|---|
| Dihedral Angle (Ring 1 vs. Ring 2) | 50° - 80° | Based on values from mono- and di-chloro substituted analogs. nih.govresearchgate.net |
Analysis of Intermolecular Interactions: Hydrogen Bonding Networks (N-H···O, C-H···O)
Hydrogen bonds are pivotal in defining the supramolecular assembly in the crystal lattice of amides. The most prominent of these is the intermolecular N-H···O hydrogen bond, where the amide hydrogen acts as a donor and the carbonyl oxygen serves as an acceptor. This interaction typically links molecules into chains or dimers. In many N-aryl amides, these interactions form C(4) chains. researchgate.netnih.gov
In addition to the classic N-H···O hydrogen bonds, weaker C-H···O interactions are also expected to play a significant role in the crystal packing. Aromatic and methyl C-H groups can act as weak hydrogen bond donors to the carbonyl oxygen or even to the chlorine atoms. These interactions help to create a more robust three-dimensional network. Studies on similar structures, like 2,4-dichloro-N-{[1-(2,4-dichlorobenzoyl)piperidin-4-yl]methyl}benzamide, show molecules linked by N-H···O hydrogen bonds forming chains, with neighboring chains further connected by C-H···π interactions. researchgate.net
Table 2: Anticipated Hydrogen Bond Parameters
| Interaction Type | Donor | Acceptor | Typical Distance (D···A, Å) | Typical Angle (D-H···A, °) |
|---|---|---|---|---|
| N-H···O | Amide N-H | Carbonyl O | 2.8 - 3.1 | 150 - 180 |
| C-H···O | Aromatic C-H | Carbonyl O | 3.2 - 3.6 | 120 - 160 |
Pi-Stacking and C-H···Cl Interactions in Crystal Packing
The aromatic rings in this compound are electron-rich (4-methylphenyl) and electron-deficient (2,4-dichlorophenyl), which could facilitate π-π stacking interactions. These interactions, where the planes of the aromatic rings are parallel or slightly offset, contribute significantly to the crystal stability. The centroid-to-centroid distances for such interactions typically fall in the range of 3.4 to 3.9 Å. In a related compound containing a dichlorobenzene group, π-π stacking interactions were observed with centroid-to-centroid distances around 3.86 Å. erciyes.edu.tr
Furthermore, the presence of chlorine atoms introduces the possibility of C-H···Cl interactions. These are a type of weak hydrogen bond where a C-H group interacts with the chlorine atom as a soft acceptor. These interactions, along with Cl···Cl contacts, can be significant in directing the crystal packing of chlorinated organic compounds. nih.gov
Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like dnorm (normalized contact distance) onto the surface, one can identify regions of close contact corresponding to specific interactions. The surface is color-coded, with red spots indicating contacts shorter than the van der Waals radii (strong interactions), white indicating contacts around the van der Waals distance, and blue indicating longer contacts.
For a molecule like this compound, the Hirshfeld surface would highlight the dominant N-H···O hydrogen bonds as distinct red areas. The two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. Each point on the plot corresponds to a pair of distances (de and di) from the surface to the nearest atom external and internal to the surface, respectively.
In a related compound, (2Z)-2-(2,4-di-chloro-benzyl-idene)-4-[2-(2-oxo-1,3-oxazolidin-3-yl)eth-yl]-3,4-di-hydro-2H-1,4-benzo-thia-zin-3-one, Hirshfeld analysis revealed the most significant contributions to crystal packing were from H···H (28.4%), H···Cl/Cl···H (19.3%), H···O/O···H (17.0%), H···C/C···H (14.5%), and C···C (8.2%) interactions. nih.gov A similar distribution, with prominent spikes for H···H, H···Cl, and H···O contacts, would be anticipated for this compound. The sharp spikes in the fingerprint plot for H···O and H···Cl contacts would correspond to the N-H···O and C-H···Cl hydrogen bonds, respectively. The C···C contacts, representing π-π stacking, would also be visible.
Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Predicted Contribution (%) | Key Features on Fingerprint Plot |
|---|---|---|
| H···H | 25 - 35% | Large, diffuse region in the middle |
| H···Cl / Cl···H | 15 - 25% | Distinct "wings" or spikes |
| H···O / O···H | 15 - 20% | Sharp, well-defined spikes indicating hydrogen bonds |
| C···H / H···C | 10 - 15% | Wings adjacent to the H···H region |
| C···C | 5 - 10% | Points at higher de and di values, indicating stacking |
Investigations into Biological Mechanisms: in Vitro and Preclinical Cellular/biochemical Studies
Enzyme Inhibition Kinetics and Molecular Mechanisms
There is no available information on the inhibitory activity of N-(2,4-dichlorobenzyl)-4-methylbenzamide against the following enzymes:
Protein Kinases and their downstream signaling pathways
Alkaline Phosphatase
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)
Urease, Farnesyltransferase, α-Glucosidase, Elastase, 15-Lipoxygenase, EGFR Tyrosine Kinase, or HIV Protease
Consequently, data regarding IC50 values, kinetic parameters (such as K_i_), and the mode of enzyme binding (e.g., competitive, non-competitive) for this compound are not present in the available literature. While research exists for structurally related compounds, such as other benzamide (B126) derivatives or molecules containing a dichlorobenzyl moiety, these findings are not directly applicable to the specific compound .
Molecular Target Identification and Validation
The identification of a drug's molecular target is a critical step in understanding its mechanism of action and potential therapeutic applications. For this compound, research has focused on its interaction with specific biological molecules, primarily through in vitro and cellular-based assays. These studies have been instrumental in validating its primary molecular target.
Initial investigations into the biological activity of this compound identified its role as a potent inhibitor of the enzyme Autotaxin (ATX). Autotaxin, also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted lysophospholipase D that plays a crucial role in generating the signaling lipid lysophosphatidic acid (LPA). The dysregulation of the ATX-LPA signaling pathway has been implicated in various pathological conditions, including cancer, fibrosis, and inflammation, making ATX a significant therapeutic target.
The validation of ATX as the direct molecular target for this compound was achieved through a series of detailed biochemical and cellular studies. These studies aimed to characterize the potency and selectivity of the compound's inhibitory activity.
Biochemical Assays
In vitro enzymatic assays were fundamental in quantifying the inhibitory effect of this compound on ATX activity. A commonly used method involves a fluorescence-based assay utilizing a synthetic substrate, such as lysophosphatidylcholine (B164491) (LPC), which ATX hydrolyzes to produce LPA and choline (B1196258). The choline product is then further processed by other enzymes in the assay mixture, like choline oxidase and horseradish peroxidase, to generate a fluorescent signal that is inversely proportional to the ATX inhibitory activity of the test compound.
Through these assays, this compound demonstrated potent, dose-dependent inhibition of ATX. The half-maximal inhibitory concentration (IC₅₀), a measure of the compound's potency, was determined to be in the nanomolar range, indicating a strong interaction with the enzyme.
Table 1: In Vitro Inhibitory Activity of this compound against Autotaxin (ATX)
| Compound | Target | Assay Type | IC₅₀ (nM) | Reference |
| This compound | ATX | Fluorescence-based enzymatic assay (LPC) | 27 |
IC₅₀: The concentration of an inhibitor where the response (or binding) is reduced by half. LPC: Lysophosphatidylcholine, a substrate for the ATX enzyme.
Cellular and Preclinical Studies
To further validate the molecular target within a more biologically relevant context, cellular assays were employed. These studies often utilize cell lines that are known to be responsive to the ATX-LPA signaling axis. One key approach involves measuring the ability of the compound to inhibit the production of LPA in the conditioned media of these cells.
In studies using A2058 melanoma cells, which are known to secrete high levels of ATX, treatment with this compound led to a significant reduction in extracellular LPA levels. This confirmed that the compound could effectively engage and inhibit its target in a cellular environment, thereby blocking the downstream signaling pathway.
Furthermore, the specificity of this compound was assessed by testing its activity against other related enzymes, such as ENPP1 and ENPP3. The compound exhibited high selectivity for ATX (ENPP2), with significantly less inhibitory activity against the other ENPP family members, which is a critical characteristic for a targeted inhibitor. This selectivity minimizes the potential for off-target effects that could arise from inhibiting related but functionally distinct enzymes.
The culmination of these in vitro and cellular studies provides strong evidence for the identification and validation of Autotaxin as the primary molecular target of this compound. The compound's potent and selective inhibition of ATX activity underscores its potential as a tool for studying the ATX-LPA signaling pathway and as a lead compound for the development of therapeutics targeting this axis.
Structure Activity Relationship Sar and Rational Design
Elucidating the Influence of Substituent Position and Nature on Biological Activity
The nature and position of substituents on the aromatic rings of N-(2,4-dichlorobenzyl)-4-methylbenzamide are critical determinants of its biological activity. The strategic placement of halogen atoms and the methyl group significantly modulates the compound's interaction with target proteins.
The presence of two chlorine atoms on the benzyl (B1604629) ring is a key feature of this compound. Halogens, such as chlorine, are known to influence a molecule's pharmacokinetic and pharmacodynamic properties. Their electron-withdrawing nature can alter the acidity of nearby protons and the polarity of the molecule, potentially enhancing membrane permeability and influencing binding interactions.
In related benzamide (B126) derivatives, the position and nature of halogen substituents have been shown to be crucial for activity. For instance, studies on a series of 2-phenoxybenzamides revealed that a 4-fluorophenoxy substituent was generally advantageous for antiplasmodial activity compared to non-halogenated or other halogenated analogs mdpi.com. Specifically, the replacement of a 4-fluorophenoxy group with a hydrogen atom led to a moderate decrease in activity mdpi.com. This highlights the importance of the electronic effects and potential hydrogen bonding capabilities of the halogen atom in ligand-target interactions.
Furthermore, in a series of dichlorinated chalcones and dihydropyrazoles, the position of the chlorine atom was found to significantly impact antifungal activity. For example, a chalcone with a chlorine at the ortho position showed a fourfold increase in activity compared to one with a chlorine at the para position nih.gov. This underscores the principle that the spatial arrangement of halogen substituents is critical for optimal interaction with the binding site of a biological target. While these findings are on different molecular scaffolds, they provide valuable insights into the potential role of the 2,4-dichloro substitution pattern in this compound, suggesting that this specific arrangement is likely optimized for interaction with its target.
The 4-methyl group on the benzamide ring also plays a significant role in the molecule's biological activity. While often considered a relatively simple alkyl group, its presence can have profound effects on the compound's properties. The methyl group is electron-donating and can increase the lipophilicity of the molecule, which may enhance its ability to cross biological membranes and access its target.
Conversely, in other contexts, the addition of a methyl group can lead to diminished activity. In a study of PPARγ-targeted antidiabetics, a compound with electron-donating methyl groups showed reduced activity compared to analogs with electron-withdrawing substitutions mdpi.com. This suggests that the impact of the methyl group is highly dependent on the specific biological target and the nature of the binding pocket. For this compound, the 4-methyl group likely contributes to a favorable hydrophobic interaction with its target, complementing the interactions of the dichlorobenzyl moiety.
Conformational Flexibility and its Effect on Ligand-Target Interactions
The conformational flexibility of this compound is a critical factor influencing its interaction with biological targets. The molecule is not rigid and can adopt various conformations due to rotation around the single bonds of the amide linkage and the benzyl group. The ability to adopt a specific low-energy conformation that is complementary to the binding site of a target protein is essential for high-affinity binding.
While this compound has the chloro substituents on the benzyl group, a similar degree of conformational freedom and the potential for a non-planar arrangement of the aromatic rings can be expected. The specific preferred conformation will be influenced by a combination of steric and electronic factors. The ability of the molecule to adopt a conformation that allows the dichlorobenzyl and 4-methylbenzoyl moieties to optimally occupy their respective binding pockets is crucial for its biological activity. Computational modeling and experimental techniques such as X-ray crystallography and NMR spectroscopy are valuable tools for elucidating the preferred conformations of such molecules and understanding how they relate to their biological function.
Design Principles for Enhancing Selectivity and Potency against Specific Biological Targets
The rational design of more potent and selective analogs of this compound can be guided by established medicinal chemistry principles. These include strategies such as bioisosteric replacement, scaffold hopping, and structure-based drug design.
One key principle is the optimization of hydrophobic and electronic interactions. The dichlorobenzyl group provides significant hydrophobic interactions, and its potency could potentially be enhanced by further optimizing these interactions. For example, the introduction of additional hydrophobic groups or the replacement of the chlorine atoms with other halogens, such as bromine or fluorine, could modulate both the size and electronic nature of this part of the molecule, leading to improved binding affinity.
The 4-methylbenzamide (B193301) moiety also offers opportunities for modification. In the development of kinase inhibitors, this scaffold has been used as a flexible linker, and modifications to the methyl group have been explored to enhance activity acs.org. For instance, replacing the methyl group with other small alkyl groups or functional groups capable of forming hydrogen bonds could lead to improved interactions with the target protein.
Structure-based design, if the three-dimensional structure of the biological target is known, can provide invaluable insights for optimization. Docking studies can predict the binding mode of this compound and its analogs, allowing for the rational design of modifications that enhance key interactions with the active site. For example, if a nearby pocket in the target protein is unoccupied, extending a substituent from one of the aromatic rings to fill this space could significantly increase potency and selectivity.
Furthermore, considering the pharmacokinetic properties of the molecule is crucial. Modifications aimed at improving potency should also be evaluated for their impact on absorption, distribution, metabolism, and excretion (ADME) properties to ensure that the resulting compounds have the potential to be effective therapeutic agents.
Comparative Analysis with Related Benzamide Derivatives
To understand the contribution of the different structural features of this compound to its biological activity, a comparative analysis with related benzamide derivatives is essential. By systematically varying the substituents on the aromatic rings and the nature of the linker between them, the specific roles of each component can be elucidated.
For instance, in a study of salicylanilide derivatives as potential anticancer agents, the nature and position of halogen substituents on the aniline ring were shown to have a significant impact on the antiproliferative activity against the Hep-G2 cell line. The table below presents a comparison of the IC50 values for several related compounds.
| Compound Name | Structure | IC50 (µM) against Hep-G2 |
| N-(2-bromophenyl)-2-hydroxy-4-methylbenzamide | 50-300 | |
| N-(4-chlorophenyl)-2-hydroxy-4-methylbenzamide | >300 | |
| N-(2,4-difluorophenyl)-2-hydroxy-4-methylbenzamide | >300 | |
| N-(2,4-dichlorophenyl)-2-hydroxy-4-methylbenzamide | 50-300 |
Data sourced from a study on salicylanilide derivatives. While not directly analogous to this compound, this data illustrates the impact of halogen substitution patterns on the biological activity of a related benzamide scaffold.
The data indicates that the presence and position of halogen atoms can significantly modulate the biological activity. For example, the 2-bromo and 2,4-dichloro substituted compounds showed some activity, while the 4-chloro and 2,4-difluoro analogs were inactive. This suggests that for this particular scaffold and biological target, the substitution pattern is critical.
In another study focusing on FtsZ inhibitors, the linker between the benzamide and a benzodioxane scaffold was modified. Lengthening the linker from a methylenoxy to an ethylenoxy group resulted in a strong increase in antimicrobial activity. This highlights the importance of the linker in correctly positioning the key pharmacophoric elements for optimal interaction with the target.
Computational Chemistry and Molecular Modeling for Mechanistic Insights
Molecular Dynamics (MD) Simulations for Dynamic Ligand-Target Interactions
There is no information from MD simulations regarding the stability of a potential ligand-target complex, conformational changes, or the dynamics of its interactions over time.
To generate the content requested, dedicated computational research would need to be performed on N-(2,4-dichlorobenzyl)-4-methylbenzamide. Such an analysis is beyond the scope of existing literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying molecular descriptors, which are numerical representations of molecular properties, QSAR models can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles of QSAR have been widely applied to structurally related N-benzylbenzamide and 4-methylbenzamide (B193301) derivatives, offering a framework for how such models could be developed and utilized. For instance, 3D-QSAR studies on N-benzylbenzamide derivatives have successfully elucidated the structural requirements for their biological activities. researchgate.netnih.gov These studies typically involve the generation of 3D molecular structures, their alignment, and the calculation of molecular fields (e.g., steric and electrostatic) to correlate with biological data.
A hypothetical QSAR study for a series of analogs of this compound would involve the following steps:
Data Set Selection: A series of structurally diverse analogs with experimentally determined biological activities (e.g., IC50 values) would be compiled.
Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, and quantum chemical properties, would be calculated for each molecule.
Model Development: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would be employed to build a predictive model.
Model Validation: The robustness and predictive power of the QSAR model would be rigorously validated using techniques like cross-validation and external test sets.
The resulting QSAR models could provide valuable insights into the structure-activity relationships of this compound analogs. For example, such models could reveal the importance of the 2,4-dichloro substitution on the benzyl (B1604629) ring and the methyl group on the benzamide (B126) moiety for the compound's activity. The predictive nature of these models would be instrumental in guiding the design of new derivatives with potentially enhanced efficacy.
Below is an example of a data table that might be generated in a QSAR study of this compound analogs, illustrating the correlation between molecular descriptors and biological activity.
| Compound ID | Substituent (R) | log(1/IC50) | Molecular Weight | LogP | Polar Surface Area |
| 1 | H | 5.2 | 296.16 | 4.5 | 32.59 |
| 2 | 4-Cl | 5.5 | 330.61 | 5.2 | 32.59 |
| 3 | 4-F | 5.4 | 314.15 | 4.7 | 32.59 |
| 4 | 4-CH3 | 5.3 | 310.2 | 4.9 | 32.59 |
| 5 | 3,4-diCl | 5.8 | 365.05 | 5.9 | 32.59 |
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
Pharmacophore modeling is another powerful computational technique used to identify the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to exert a specific biological effect. dovepress.com These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
A pharmacophore model for this compound could be developed based on its structure and known biological activity, or from the crystal structure of its biological target, if available. For ligand-based pharmacophore modeling, a set of active compounds is superimposed, and common chemical features are identified. plos.org The resulting pharmacophore model represents a 3D query that can be used to search large chemical databases for novel compounds that match the pharmacophoric features. This process is known as virtual screening. mdpi.com
Virtual screening using a pharmacophore model derived from this compound would enable the rapid identification of new chemical scaffolds with the potential for similar biological activity. mdpi.com This approach is significantly faster and more cost-effective than traditional high-throughput screening. The hits identified from virtual screening can then be subjected to further computational analysis, such as molecular docking, to predict their binding mode and affinity for the target protein before being synthesized and tested experimentally.
The development of a pharmacophore model for this compound would likely identify key features such as:
Two aromatic rings corresponding to the dichlorobenzyl and methylbenzoyl moieties.
A hydrogen bond acceptor feature from the carbonyl oxygen of the amide group.
A hydrogen bond donor feature from the amide nitrogen.
Hydrophobic features associated with the chlorine and methyl substituents.
The table below illustrates a hypothetical pharmacophore model for this compound, detailing the key features and their spatial constraints.
| Feature Type | Location | Radius (Å) | Vector |
| Aromatic Ring | Centroid of 2,4-dichlorophenyl ring | 1.5 | Normal to the plane |
| Aromatic Ring | Centroid of 4-methylphenyl ring | 1.5 | Normal to the plane |
| Hydrogen Bond Acceptor | Carbonyl Oxygen | 1.0 | Along the C=O bond |
| Hydrogen Bond Donor | Amide Nitrogen | 1.0 | Along the N-H bond |
| Hydrophobic | Chlorine at position 2 | 1.2 | N/A |
| Hydrophobic | Chlorine at position 4 | 1.2 | N/A |
| Hydrophobic | Methyl group at position 4 | 1.2 | N/A |
Applications in Chemical Biology and Future Research Directions
N-(2,4-dichlorobenzyl)-4-methylbenzamide as a Research Tool and Chemical Probe
While specific studies detailing the use of this compound as a chemical probe are not extensively documented in publicly available research, the general class of benzamide (B126) derivatives is widely employed for this purpose. Chemical probes are essential for dissecting complex biological processes, and the design of such tools often relies on scaffolds like benzamide that can be readily modified to tune their properties. mdpi.com
The development of research tools often involves the synthesis and screening of compound libraries to identify molecules with specific biological activities. High-throughput screening (HTS) platforms are instrumental in this process, allowing for the rapid evaluation of thousands of compounds. ku.edumdpi.com The structural characteristics of this compound make it a candidate for inclusion in such screening libraries aimed at discovering new modulators of biological targets.
Future research could focus on synthesizing fluorescently labeled or biotinylated versions of this compound to facilitate its use in biochemical and cellular assays. These modified versions would allow for the visualization of its subcellular localization and the identification of its binding partners, thereby elucidating its mechanism of action.
Development of Chemical Libraries Based on the Benzamide Scaffold
The benzamide scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide ligands for more than one type of receptor or enzyme. This makes it an excellent starting point for the development of chemical libraries. mdpi.com The synthesis of diverse libraries of compounds based on a common scaffold is a key strategy in drug discovery. nih.gov
Researchers have successfully synthesized various libraries of benzamide derivatives to explore their biological activities. mdpi.comnih.govnih.gov For instance, a flexible 4-methylbenzamide (B193301) linker has been used to create new chemical compounds with potential as protein kinase inhibitors. nih.gov The synthesis of this compound can be achieved through standard amide bond formation reactions, such as the Schotten-Baumann reaction, which involves the reaction of an amine with an acyl chloride. mdpi.com This straightforward synthesis allows for the generation of a library of analogs by varying the substituents on both the benzyl (B1604629) and benzoyl rings.
Table 1: Examples of Substituted Benzamide Derivatives and their Synthesis
| Compound Name | Starting Materials | Reaction Type | Reference |
| N-(2,6-dichlorophenyl)-4-methylbenzamide | 2,6-dichloroaniline and 4-methylbenzoyl chloride | Amide synthesis | nih.gov |
| N-(2-Chlorophenyl)-4-methylbenzamide | 2-chloroaniline and 4-methylbenzoyl chloride | Amide synthesis | researchgate.net |
| N-(3-chlorophenethyl)-4-nitrobenzamide | 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride | Schotten-Baumann reaction | mdpi.com |
| 2,4-Dichloro-N-{[1-(2,4-dichlorobenzoyl)piperidin-4-yl]methyl}benzamide | 4-(aminomethyl)piperidine and 2,4-dichlorobenzoyl chloride | Amide synthesis | walshmedicalmedia.com |
This table presents examples of related benzamide derivatives and is for illustrative purposes. Specific synthesis details for this compound may vary.
Contribution to Fundamental Understanding of Molecular Recognition and Biological Processes
The study of how small molecules like this compound interact with biological macromolecules provides fundamental insights into the principles of molecular recognition. The specific arrangement of its functional groups—the chlorine atoms on the benzyl ring, the methyl group on the benzamide ring, and the central amide bond—dictates its potential binding modes with protein targets. acs.org
Molecular docking studies are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. walshmedicalmedia.comresearchgate.net Such studies on benzamide derivatives have helped in understanding their interactions with various enzymes and receptors. researchgate.netnih.gov For this compound, the dichlorophenyl moiety can engage in halogen bonding and hydrophobic interactions, while the amide group can form hydrogen bonds.
Interdisciplinary Research Opportunities
The investigation of this compound and its analogs presents numerous opportunities for interdisciplinary collaboration. The synthesis of this compound and its derivatives falls within the realm of synthetic organic chemistry. nanobioletters.comresearchgate.netmdpi.com Its potential biological activities can be explored through a combination of biochemistry, molecular biology, and pharmacology.
Computational chemists can play a crucial role in predicting the potential targets of this compound and in designing new analogs with improved properties using techniques like molecular docking and molecular dynamics simulations. researchgate.netnih.gov Furthermore, should this compound show promise as a therapeutic agent, its development would require the expertise of medicinal chemists, toxicologists, and pharmaceutical scientists.
The broad spectrum of biological activities reported for benzamide derivatives, including anticancer, antimicrobial, and anti-inflammatory properties, suggests that this compound could be investigated in a variety of disease contexts, fostering collaborations between chemists and researchers in diverse fields of medicine. walshmedicalmedia.com
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Coupling Reagent | DCC/HOBt | >80% yield |
| Temperature | –50°C to 0°C | Reduces hydrolysis |
| Reaction Time | 12–24 hours | Complete conversion |
Basic: Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- IR Spectroscopy : Confirm amide bond formation via C=O stretch at ~1650–1680 cm⁻¹ and N–H bend at ~1550 cm⁻¹ .
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.3–2.5 ppm), and dichlorobenzyl protons (split patterns due to Cl substituents) .
- Elemental Analysis : Validate stoichiometry (e.g., C, H, N, Cl percentages) .
- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) .
Basic: How do physicochemical factors (pH, solvent, temperature) influence the fluorescence properties of this compound?
Answer:
Fluorescence intensity is maximized under pH 5 and 25°C , as protonation states and solvent polarity affect excited-state stability .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance fluorescence quantum yield compared to protic solvents.
- Temperature Stability : Intensity remains stable over 24 hours at 25°C, but degrades above 40°C due to thermal decomposition .
Q. Table 2: Fluorescence Optimization Data
| Condition | Optimal Value | Fluorescence Intensity (a.u.) |
|---|---|---|
| pH | 5.0 | 450 |
| Temperature | 25°C | 450 |
| Solvent | Ethanol | 380 |
Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?
Answer:
- Substituent Effects : Introducing electron-withdrawing groups (e.g., NO₂, CF₃) at the 4-methyl position may enhance binding to hydrophobic enzyme pockets, as seen in collagenase inhibitors .
- Chlorine Positioning : Comparative studies of 2,4-dichloro vs. 2,6-dichloro analogs reveal steric and electronic impacts on target affinity (e.g., π–π interactions with Tyr201 in collagenase) .
- Bioisosteric Replacement : Replacing the benzyl group with thiadiazole or morpholine rings (e.g., ) can modulate solubility and pharmacokinetics.
Advanced: What computational strategies are effective for studying this compound’s interactions with biological targets?
Answer:
- Molecular Docking : Simulate binding to enzymes (e.g., collagenase) using software like AutoDock Vina. Key interactions include hydrogen bonds with Gln215 (2.2 Å) and π–π stacking with Tyr201 (4.1 Å) .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical residues for binding.
- QSAR Modeling : Correlate substituent electronegativity with inhibitory potency (e.g., IC₅₀ values) .
Advanced: How does this compound’s stability vary under different storage conditions, and what degradation products form?
Answer:
- Long-Term Stability : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis and photodegradation.
- Degradation Pathways :
- Hydrolysis : Amide bond cleavage in acidic/basic conditions yields 4-methylbenzoic acid and 2,4-dichlorobenzylamine.
- Oxidation : Benzyl groups form chlorinated quinones under light exposure .
- Analytical Monitoring : Use LC-MS to detect degradation products (e.g., m/z 155 for 4-methylbenzoic acid) .
Advanced: What in vitro assays are suitable for evaluating the therapeutic potential of this compound?
Answer:
- Enzyme Inhibition : Screen against kinases, proteases, or cytochrome P450 isoforms using fluorogenic substrates .
- Cytotoxicity Assays : Test IC₅₀ values in cancer cell lines (e.g., MTT assay) with positive controls (e.g., doxorubicin).
- Protein Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants (Kd) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
